4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol
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Overview
Description
4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol, also known as FMEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. FMEM belongs to a class of compounds known as phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. In
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol involves its interaction with various molecular targets in cells. 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling pathways, respectively. 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol also activates the p53 tumor suppressor gene, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective activities, 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol has been shown to exhibit anti-inflammatory, antioxidant, and anti-microbial activities. 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol has also been shown to have a positive effect on glucose metabolism, which could have potential applications in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol in lab experiments is its high potency and selectivity against cancer cells. This allows for lower doses of the compound to be used, reducing the risk of toxicity and side effects. However, one of the limitations of using 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol. One area of research could be the development of more efficient synthesis methods for 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol, which could improve the yield and purity of the compound. Another area of research could be the optimization of the delivery method for 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol, such as the use of nanotechnology-based drug delivery systems. Additionally, further studies could be conducted to explore the potential applications of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol in other areas of medicine, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol is a promising chemical compound that has shown potential applications in pharmacology and medicine. Its high potency and selectivity against cancer cells make it a promising drug candidate for the treatment of cancer, while its neuroprotective effects make it a potential therapeutic agent for the treatment of neurological disorders. Further research is needed to fully explore the potential of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol and to develop more efficient synthesis methods and delivery systems.
Synthesis Methods
The synthesis of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol involves the reaction between 4-fluoro-2-nitrophenol and 2-methylsulfonylethylamine in the presence of a reducing agent such as iron powder. This reaction results in the formation of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol, which is then purified through a series of chromatography techniques. The yield of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol has been studied extensively for its potential applications in pharmacology and medicine. One of the main areas of research has been its use as a potential drug candidate for the treatment of cancer. Studies have shown that 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol works by inducing cell cycle arrest and apoptosis in cancer cells, leading to their death.
Another area of research has been the use of 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol as a potential therapeutic agent for the treatment of neurological disorders. Studies have shown that 4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol exhibits neuroprotective effects against oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12-13H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAOHZNPMMJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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